Cochliophilin A
CAS No.: 110204-45-0
Cat. No.: VC21324269
Molecular Formula: C16H10O5
Molecular Weight: 282.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 110204-45-0 |
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Molecular Formula | C16H10O5 |
Molecular Weight | 282.25 g/mol |
IUPAC Name | 9-hydroxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one |
Standard InChI | InChI=1S/C16H10O5/c17-10-6-11(9-4-2-1-3-5-9)21-12-7-13-16(20-8-19-13)15(18)14(10)12/h1-7,18H,8H2 |
Standard InChI Key | NJIUXIXNVAHRDW-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Canonical SMILES | C1OC2=C(O1)C(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Melting Point | 205°C |
Chemical Structure and Properties
Structural Characteristics
Cochliophilin A belongs to the class of organic compounds known as flavones, which are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one) . Its IUPAC name is 9-hydroxy-6-phenyl- dioxolo[4,5-g]chromen-8-one, and it is also commonly referred to as 5-hydroxy-6,7-methylenedioxyflavone . The methylenedioxy group connected to the flavone skeleton contributes to its unique structural properties and biological activities.
Physical and Chemical Properties
The physical and chemical properties of Cochliophilin A are summarized in Table 1:
Chemical Identifiers
Cochliophilin A can be identified using various chemical identifiers as presented in Table 2:
Natural Sources and Distribution
Plant Sources
Cochliophilin A has been isolated from various plant species, primarily within the Amaranthaceae family. The compound has been detected in :
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Sugar beet (Beta vulgaris)
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Spinach (Spinacia oleracea)
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Goosefoot (Chenopodium album)
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Cockscomb (Celosia cristata)
It is noteworthy that all Cochliophilin A-containing plants are susceptible hosts of the phytopathogen Aphanomyces cochlioides . This correlation suggests an evolutionary relationship between the presence of this compound and the plant's susceptibility to this specific pathogen.
Location Within Plants
Cochliophilin A is primarily found in the root tissues of host plants. It is a root-releasing compound that acts as a host-specific plant signal . The presence of this compound in root exudates plays a significant role in mediating interactions between host plants and soil-borne pathogens.
Biological Activities
Role in Plant-Pathogen Interactions
Cochliophilin A functions as a potent host-specific chemoattractant for zoospores of Aphanomyces cochlioides, a Peronosporomycetes (Oomycota) phytopathogen . The compound displays significant activity at concentrations in the micromolar range, making it a powerful signaling molecule in plant-pathogen interactions.
Research has demonstrated that Cochliophilin A triggers several responses in A. cochlioides zoospores:
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Chemotaxis: The compound attracts zoospores toward the host plant roots
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Encystment: Upon exposure to the compound, zoospores undergo encystment
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Germination: Cochliophilin A triggers the subsequent germination of cystospores
These sequential responses are integral to the infection process, facilitating the pathogen's ability to locate and penetrate host tissues.
Effects on Cytoskeletal Organization
One of the most significant effects of Cochliophilin A is its influence on the cytoskeletal organization of A. cochlioides zoospores. When exposed to this compound, zoospores undergo dramatic rearrangements of filamentous actin (F-actin) .
Time-course confocal laser scanning microscopic analysis has revealed that:
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In untreated zoospores, F-actin microfilaments remain concentrated at the ventral groove and diffusely distributed in peripheral cytoplasm.
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Upon exposure to Cochliophilin A, these microfilaments dramatically rearrange into granular F-actin plaques interconnected with fine arrays.
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During cystospore formation, a large patch of actin arrays accumulates at one pole just before germination.
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As germination proceeds, the actin plaques move to the emerging germ tube, forming a distinct cap of microfilaments at the tip of the emerging hypha .
These observations indicate that Cochliophilin A triggers dynamic polymerization and depolymerization of F-actin in pathogenic A. cochlioides zoospores during the early events of plant-peronosporomycete interactions .
Molecular Mechanism of Action
At the molecular level, Cochliophilin A is thought to interact with G-proteins and other biomolecules involved in signal transduction. The proposed mechanism includes:
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Activation of G-proteins
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Subsequent activation of phospholipase C
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Production of inositol trisphosphate (IP3) and diacylglycerol (DAG)
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Involvement in calcium signaling pathways
This signaling cascade ultimately results in the cytoskeletal rearrangements and morphological changes observed in zoospores upon exposure to the compound.
Comparative Analysis with Related Compounds
Comparison with Other Chemoattractants
Aphanomyces cochlioides zoospores are attracted to two distinct classes of chemical attractants: flavonoids (represented by Cochliophilin A) and amides (represented by N-(E)-feruloyl-4-O-methyldopamine) . Table 3 compares these two types of attractants:
This comparison suggests that Cochliophilin A may play a more specific role in host-pathogen recognition, while amide-type attractants might have broader functions in plant-microbe interactions.
Structure-Activity Relationships
Research into the structure-activity relationships of Cochliophilin A and related flavonoids suggests that specific structural features are crucial for chemoattractant activity:
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The hydroxyl group at position 5 (or 9 in alternative numbering systems)
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The methylenedioxy group at positions 6 and 7
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The unsubstituted B-ring (phenyl group)
Modifications to these key structural elements generally result in reduced chemoattractant activity, indicating their importance in receptor recognition and binding.
Synthesis and Analysis
Analytical Methods
Several analytical methods have been employed for the identification and characterization of Cochliophilin A:
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Nuclear Magnetic Resonance (¹H-NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for isolation and purity assessment
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Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis
Quality control of commercially available Cochliophilin A typically involves confirming the structure using ¹H-NMR and ensuring a purity of ≥98% .
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